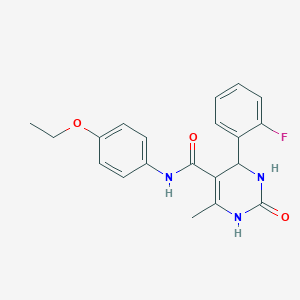
N-(4-Ethoxyphenyl)-4-(2-Fluorphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neutronen-Einfangtherapie
Boronsäuren und ihre Ester, die strukturell mit dieser Verbindung verwandt sind, werden auf ihre Verwendung als Borträger in der Neutronen-Einfangtherapie untersucht . Diese Therapie ist eine Form der Krebsbehandlung, die Krebszellen gezielter und selektiver zerstört als die herkömmliche Strahlentherapie.
Biologische Aktivität
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 380644-48-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of the compound is C20H20FN3O3 with a molecular weight of 369.39 g/mol. It is characterized by a predicted boiling point of 545.2 °C and a density of 1.265 g/cm³ .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The compound has shown significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 μg/mL |
| Escherichia coli | 324.7 μM |
| Pseudomonas aeruginosa | 202.93 μM |
These results were derived from agar well diffusion methods and indicate that the compound possesses moderate to significant antibacterial activity .
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi were reported to be between 32–128 μg/mL .
The biological activity of N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is thought to be linked to its ability to interfere with bacterial cell wall synthesis and metabolic pathways. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity, potentially facilitating better membrane penetration and interaction with target sites within microbial cells .
Study on Antimicrobial Efficacy
In a comparative study involving various synthesized pyrimidine derivatives, N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was tested alongside standard antibiotics such as Ampicillin and Ciprofloxacin. The results indicated that this compound exhibited comparable efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications in the side chains significantly influenced the biological activity of the compound. For instance, compounds with smaller lipophilic substituents showed increased cytotoxicity against cancer cell lines in vitro. This suggests that further optimization of the chemical structure could enhance both antimicrobial and anticancer activities .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-14-10-8-13(9-11-14)23-19(25)17-12(2)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFNCKGWFJBJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














